2-(3,3-Difluorocyclopentyl)ethan-1-ol
Description
2-(3,3-Difluorocyclopentyl)ethan-1-ol is a fluorinated cycloalkyl ethanol derivative characterized by a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and an ethanol chain at the adjacent carbon. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable in pharmaceutical and agrochemical research.
The 3,3-difluoro substitution pattern on the cyclopentane ring is critical for modulating steric and electronic effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-(3,3-difluorocyclopentyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)3-1-6(5-7)2-4-10/h6,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGOIPCPVLXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,3-Difluorocyclopentyl)ethan-1-ol is a fluorinated alcohol that has garnered attention in recent years due to its potential biological activities. This compound's unique structure, characterized by the presence of a difluorocyclopentyl group, may influence its interactions with biological systems, leading to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Activity
Recent studies have indicated that compounds containing difluorocyclopentyl groups exhibit significant antioxidant properties. For instance, research has shown that derivatives of difluorocyclopentyl demonstrate potent radical scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.
Table 1: Antioxidant Activity of this compound and Related Compounds
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 78% | 85% |
| Trolox (Standard) | 93% | 90% |
The presence of fluorine atoms enhances the electron-withdrawing ability of the molecule, contributing to its improved antioxidant capacity .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in vitro. Studies indicate that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Inhibition of Cytokine Production
In a controlled study, cells treated with this compound exhibited a significant reduction in cytokine levels compared to untreated controls:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 120 | 45 |
| TNF-α | 150 | 50 |
This suggests that the compound may serve as a promising candidate for developing anti-inflammatory therapies .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary results indicate that it exhibits activity against several bacterial strains.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | Not effective |
The compound demonstrated moderate antibacterial activity but was ineffective against Candida albicans, indicating selective efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Alcohol vs. Amine
2-(3,3-Difluorocyclopentyl)ethan-1-amine
- Structure : Replaces the hydroxyl (-OH) group of the target compound with an amine (-NH₂).
- Molecular Formula : C₇H₁₃F₂N; Molecular Weight : 149.18 g/mol .
- Applications: Used as a building block in drug discovery, particularly for protease inhibitors or kinase modulators .
1-(3,3-Difluorocyclopentyl)ethan-1-amine
Ring Size Variations: Cyclopentyl vs. Cyclobutyl
1-(3,3-Difluorocyclobutyl)ethan-1-ol
Substituent Position Isomerism
2-(2,2-Difluorocyclopentyl)ethan-1-ol
- Structure : Fluorine atoms at the 2,2-positions of the cyclopentane ring instead of 3,3-positions.
- Mentioned In : Synthesis pathways for related fluorinated compounds .
- Key Differences: Altered dipole moments and steric environments may affect crystal packing and solubility. Limited commercial availability compared to the 3,3-difluoro isomer.
Chain Length Variations: Ethanol vs. Methanol
[(1R)-3,3-Difluorocyclopentyl]methanol
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(3,3-Difluorocyclopentyl)ethan-1-ol in academic laboratories?
- Methodological Answer : Synthesis typically involves fluorination of cyclopentane precursors. For example, difluorination of cyclopentenyl intermediates using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor can yield the 3,3-difluorocyclopentyl moiety. Subsequent functionalization via Grignard addition or reduction of ketones (e.g., 3,3-difluorocyclopentyl ethanone) using NaBH₄ or LiAlH₄ can produce the alcohol . Evidence from related difluorinated ketones (e.g., 1-(3,3-difluorocyclopentyl)ethanone) suggests that Friedel-Crafts-like acylation or nucleophilic substitution may also be viable .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹⁹F NMR : Essential for confirming the presence and environment of fluorine atoms (e.g., coupling constants and chemical shifts between CF₂ groups) .
- ¹H/¹³C NMR : Used to identify the cyclopentyl backbone and ethanol moiety. Splitting patterns in ¹H NMR can reveal stereochemical effects .
- HRMS : Validates molecular weight and purity .
Q. How can researchers purify this compound effectively?
- Methodological Answer : Flash column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is commonly used. Distillation under reduced pressure may be suitable for low-polarity derivatives. Evidence from similar fluorinated alcohols highlights the importance of monitoring by TLC and GC-MS to assess purity .
Q. What derivatives of this compound are synthetically accessible for structure-activity studies?
- Methodological Answer :
- Amine derivatives : Reductive amination or substitution of the hydroxyl group with NH₂ (e.g., via Mitsunobu reaction) .
- Esterification : Reaction with acyl chlorides to form esters for probing lipophilicity .
- Etherification : Protection of the alcohol group with methoxy or tert-butyldimethylsilyl (TBS) groups for selective reactivity studies .
Advanced Research Questions
Q. How does the stereochemistry of the 3,3-difluorocyclopentyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The electronegativity of fluorine introduces electron-withdrawing effects, altering the ring’s electronic environment. Computational studies (DFT) can predict regioselectivity in reactions like Suzuki-Miyaura couplings. Experimental validation via kinetic isotopic effect (KIE) studies or X-ray crystallography (e.g., comparing cis/trans isomers) is critical .
Q. What computational models predict the conformational stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the chair vs. twist-boat conformations of the cyclopentyl ring. Fluorine’s steric bulk and electrostatic repulsion may favor specific conformers, impacting solubility and binding affinity in drug design .
Q. How can isotopic labeling (e.g., ¹⁸O, ²H) elucidate metabolic pathways of this compound in biological systems?
- Methodological Answer : Synthesize deuterated analogs at the ethanol moiety (e.g., CD₂OH) via NaBD₄ reduction of ketone precursors. LC-MS/MS tracks metabolites in vitro (e.g., liver microsomes), identifying oxidation or glucuronidation pathways .
Q. What role does the difluorocyclopentyl group play in improving drug candidates’ blood-brain barrier (BBB) penetration?
- Methodological Answer : Fluorine’s lipophilicity (LogP) enhances membrane permeability, while the cyclopentyl ring reduces rotational freedom, potentially increasing target binding. Comparative studies using PAMPA-BBB assays or in vivo PET imaging with fluorinated analogs quantify BBB penetration .
Data Contradictions and Resolution
- Stereochemical Ambiguity : highlights chirality in [(1R)-3,3-difluorocyclopentyl]methanol, but the target compound’s stereochemistry is unspecified. Resolution requires chiral HPLC or asymmetric synthesis (e.g., using Evans auxiliaries) .
- Synthetic Yield Variability : Difluorination methods () report 70–89% yields for similar ketones, but cyclopentane systems may require optimized conditions (e.g., lower temps to prevent ring-opening) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
